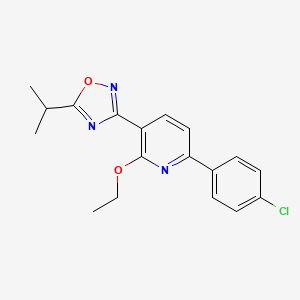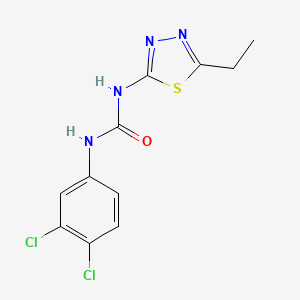
6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyridine family and is known for its unique chemical structure and properties. In
Mécanisme D'action
The mechanism of action of 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes such as topoisomerase II and protein kinase C. It also modulates the activity of various signaling pathways such as the MAPK/ERK pathway and the NF-κB pathway. This compound has also been shown to interact with various receptors such as the GABA receptor and the NMDA receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function. This compound has also been shown to have antioxidant properties and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. It has shown promising results in various therapeutic applications and has a low toxicity profile. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research of 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to optimize its synthesis method to increase its solubility and bioavailability. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Finally, the safety and toxicity profile of this compound needs to be thoroughly investigated to ensure its safety for clinical use.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its unique chemical structure and properties have made it a promising candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action, optimize its synthesis method, and investigate its safety and toxicity profile.
Méthodes De Synthèse
The synthesis method of 6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine involves the reaction between 4-chloro-2-ethoxy-3-nitropyridine and 5-isopropyl-1,2,4-oxadiazol-3-amine in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as a white crystalline solid with a melting point of 124-126°C. This synthesis method has been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
6-(4-chlorophenyl)-2-ethoxy-3-(5-isopropyl-1,2,4-oxadiazol-3-yl)pyridine has been the subject of numerous scientific research studies due to its potential therapeutic applications. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
3-[6-(4-chlorophenyl)-2-ethoxypyridin-3-yl]-5-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-4-23-18-14(16-21-17(11(2)3)24-22-16)9-10-15(20-18)12-5-7-13(19)8-6-12/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIISNWRYNYSOSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5876358.png)




![4-[4-(2-methoxyphenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5876401.png)

![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]piperidine](/img/structure/B5876411.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5876421.png)
![{4-[(4-methylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5876423.png)

![2-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5876433.png)


